molecular formula C3H4O3 B3066106 Pyruvic-2-13C acid CAS No. 70155-58-7

Pyruvic-2-13C acid

Cat. No.: B3066106
CAS No.: 70155-58-7
M. Wt: 89.05 g/mol
InChI Key: LCTONWCANYUPML-VQEHIDDOSA-N
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Description

Pyruvic-2-13C acid: is a labeled form of pyruvic acid, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is widely used in metabolic studies due to its role in various biochemical pathways. The molecular formula of this compound is CH3COCO2H, and it has a molecular weight of 89.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Pyruvic acid can be synthesized by the hydrolysis of α,α-dichloropropionic acid or α,α-dibromopropionic acid.

    Biotechnological Processes: These include resting cell processes, enzymatic conversion, and fermentative processes.

Industrial Production Methods: Industrial production of pyruvic acid often involves the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate . commercial separation by distillation is expensive due to the decomposition of pyruvic acid at high temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizers: Potassium permanganate, bleach.

    Reducing Agents: Various hydrogen donors.

    Transamination: α-Amino acids.

Major Products:

    Oxidation: Acetic acid, oxalic acid.

    Reduction: Lactic acid.

    Transamination: Alanine.

Mechanism of Action

Pyruvic-2-13C acid serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate . The inotropic effect of pyruvate requires intracoronary infusion, which increases ATP generation and phosphorylation potential .

Comparison with Similar Compounds

Uniqueness:

Conclusion

This compound is a valuable compound in scientific research due to its role in metabolic pathways and its applications in chemistry, biology, medicine, and industry. Its unique isotopic labeling makes it an essential tool for tracing and understanding complex biochemical processes.

Properties

IUPAC Name

2-oxo(213C)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTONWCANYUPML-VQEHIDDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431412
Record name Pyruvic -2-13C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70155-58-7
Record name Pyruvic acid 2-C-13
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvic -2-13C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70155-58-7
Source European Chemicals Agency (ECHA)
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Record name PYRUVIC ACID 2-C-13
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Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
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Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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Yield
7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyruvic-2-13C acid
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Pyruvic-2-13C acid
Reactant of Route 3
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Reactant of Route 4
Pyruvic-2-13C acid
Reactant of Route 5
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Reactant of Route 6
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